ethyl[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine
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Overview
Description
Ethyl[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine is a compound belonging to the pyrazole family, characterized by a pyrazole ring substituted with ethyl and methyl groups. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .
Preparation Methods
The synthesis of ethyl[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of 1-ethyl-4-methyl-1H-pyrazole with ethylamine under controlled conditions. The reaction is usually carried out in an ethanol solvent at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .
Chemical Reactions Analysis
Ethyl[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, with reagents such as alkyl halides or acyl chlorides, forming substituted pyrazole derivatives
Scientific Research Applications
Ethyl[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, including enzyme inhibition or activation, receptor agonism or antagonism, and modulation of signaling pathways .
Comparison with Similar Compounds
Ethyl[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine can be compared with other similar compounds, such as:
1-Ethyl-5-methyl-1H-pyrazol-3-amine: Similar in structure but with different substitution patterns, leading to variations in reactivity and biological activity.
4-Methyl-1-propyl-1H-pyrazol-5-amine: Another pyrazole derivative with distinct properties due to the presence of a propyl group instead of an ethyl group.
1-Butyl-4-methyl-1H-pyrazol-5-amine: Features a butyl group, which affects its solubility and reactivity compared to this compound.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting properties.
Properties
Molecular Formula |
C9H17N3 |
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Molecular Weight |
167.25 g/mol |
IUPAC Name |
N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]ethanamine |
InChI |
InChI=1S/C9H17N3/c1-4-10-7-9-8(3)6-11-12(9)5-2/h6,10H,4-5,7H2,1-3H3 |
InChI Key |
FBPHRZABROEPHK-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=C(C=NN1CC)C |
Origin of Product |
United States |
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